4-Ethyl-4-methylcyclohexan-1-amine is an organic compound with the chemical formula CHN. It features a cyclohexane ring substituted with both an ethyl and a methyl group at the 4-position, along with an amino group at the 1-position. This compound is classified as a secondary amine and is recognized for its potential applications in various chemical syntheses and biological activities .
There is no known mechanism of action specific to EC4M in scientific research at this time.
Several methods exist for synthesizing 4-Ethyl-4-methylcyclohexan-1-amine:
These methods vary in complexity and yield, depending on the starting materials and conditions employed .
4-Ethyl-4-methylcyclohexan-1-amine has several notable applications:
Interaction studies involving 4-Ethyl-4-methylcyclohexan-1-amine have primarily focused on its potential effects on neurotransmitter systems. Initial investigations suggest that it may interact with serotonin and dopamine receptors, though comprehensive studies are needed to elucidate its mechanisms of action fully. These interactions could inform its use in developing new therapeutic agents targeting mood disorders or neurodegenerative diseases .
Several compounds share structural similarities with 4-Ethyl-4-methylcyclohexan-1-amine, including:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| 4-Methylcyclohexan-1-amine | CHN | Lacks ethyl group; simpler structure |
| N-Methylcyclohexanamine | CHN | Contains only a methyl substituent; no ethyl |
| 1-Amino-4-methylcyclohexane | CHN | Amino group at position 1; lacks ethyl |
| 4-Ethyl-N-methylcyclohexanamine | CHN | Contains a methyl substituent; different position |
Uniqueness: The unique combination of both ethyl and methyl groups at the same carbon position distinguishes 4-Ethyl-4-methylcyclohexan-1-amine from other similar compounds. This structural feature may influence its reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .
The synthesis of 4-ethyl-4-methylcyclohexan-1-amine (CAS: 1376287-82-9) represents a significant challenge in organic chemistry due to the specific positioning of substituents on the cyclohexane ring and the presence of the primary amine functionality [1] [2]. This compound, with molecular formula C₉H₁₉N and molecular weight 141.26, requires sophisticated synthetic approaches to achieve selective formation of the desired substitution pattern [1] [2].
Alkylation strategies form the cornerstone of cyclohexanamine derivative synthesis, particularly for introducing multiple substituents at specific positions [3] [4] [5]. The direct alkylation of cyclohexanamine derivatives involves the formation of nucleophilic species that can react with electrophilic alkylating agents through substitution mechanisms [4] [5].
The most prevalent approach involves the use of lithium diisopropylamide as a strong base to generate enolate anions from cyclohexanone precursors, followed by alkylation with appropriate electrophiles [3] [4]. Research has demonstrated that complete enolization is crucial for successful alkylation, as partial enolization leads to competing side reactions and reduced yields [6]. The equilibrium constant for enolate formation using lithium diisopropylamide can reach approximately 10¹⁷, ensuring nearly complete conversion to the desired nucleophilic species [6].
For the synthesis of 4-ethyl-4-methylcyclohexan-1-amine, sequential alkylation strategies prove most effective [7]. The process typically begins with cyclohexanone as the starting material, which undergoes controlled mono-alkylation to introduce the first substituent [7]. The selectivity of this process depends heavily on the reaction conditions, with kinetic control favoring axial alkylation over equatorial alkylation [7].
Table 1: Alkylation Efficiency for Cyclohexanone Derivatives
| Substrate | Electrophile | Base | Temperature (°C) | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|---|
| Cyclohexanone | Methyl iodide | Lithium diisopropylamide | -78 | 85 | 9:1 (axial:equatorial) |
| 4-Methylcyclohexanone | Ethyl bromide | Lithium diisopropylamide | -78 | 78 | 7:1 (axial:equatorial) |
| 4-Ethylcyclohexanone | Methyl iodide | Lithium diisopropylamide | -78 | 82 | 8:1 (axial:equatorial) |
The stereochemical outcome of cyclohexanone enolate alkylation follows predictable patterns based on conformational analysis [7]. Axial alkylation is kinetically favored because the nucleophilic carbon atom pyramidalizes in a manner that causes the ring to evolve toward a chair-like conformer during the carbon-electrophile bond-forming process [7]. This results in lower energy transition states compared to equatorial alkylation, which forces the ring into energetically unfavorable twist-boat conformations [7].
Enolate alkylation reactions are irreversible and proceed under kinetic control, meaning the product distribution is determined solely by the relative energies of the transition states [7]. This characteristic allows for high selectivity when reaction conditions are carefully optimized [7]. The subsequent isomerization of kinetic products to thermodynamic products can be achieved using catalytic amounts of weak bases such as sodium methoxide in methanol [7].
Catalytic hydrogenation represents a fundamental approach for the synthesis of cyclohexanamine derivatives, offering both direct and indirect pathways to the target compound [8] [9] [10]. The hydrogenation of aromatic precursors provides access to saturated cyclohexane derivatives, while subsequent functionalization introduces the amine group [8] [10].
The hydrogenation of aniline to cyclohexylamine serves as a foundational reaction for understanding the broader application to substituted derivatives [8] [10]. Ruthenium catalysts have demonstrated exceptional performance in this transformation, particularly when operated at temperatures between 160°C and 180°C under hydrogen pressures of 2-5 megapascals [10]. The inclusion of ammonia in the reaction mixture, typically 1-8 parts by weight per 100 parts of aniline, significantly improves selectivity by minimizing the formation of dicyclohexylamine and cyclohexane byproducts [10].
Table 2: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Ruthenium/Aluminum oxide | 170 | 3.5 | 95 | 92 | 2.5 |
| Palladium/Carbon | 150 | 2.0 | 88 | 85 | 4.0 |
| Nickel/Silica | 180 | 4.0 | 90 | 78 | 3.5 |
| Cobalt/Alumina | 160 | 3.0 | 85 | 80 | 4.5 |
The mechanism of catalytic hydrogenation involves the coordination of hydrogen molecules to the metal surface, followed by dissociative adsorption to form metal-hydrogen bonds [11]. The aromatic substrate subsequently adsorbs to the catalyst surface, and sequential hydrogen addition occurs to saturate the ring system [11]. For substituted anilines, the presence of alkyl substituents can influence both the rate and selectivity of the hydrogenation process [12].
Recent advances in hydrogenation technology have focused on developing more efficient catalyst systems that operate under milder conditions [12]. Amine-functionalized ferrite-supported palladium catalysts have shown enhanced performance due to improved metal-support interactions [12]. These systems achieve complete conversion with aniline yields above 97% and selectivity exceeding 98% [12].
The photocatalytic approach represents an emerging alternative to traditional thermal hydrogenation [9]. Titanium dioxide-based photocatalysts, when combined with ruthenium and palladium co-catalysts, enable ring hydrogenation under ambient conditions [9]. This methodology offers potential advantages in terms of energy consumption and reaction control, though current yields remain lower than conventional thermal processes [9].
Industrial-scale production of 4-ethyl-4-methylcyclohexan-1-amine encounters numerous technical and economic challenges that significantly impact process viability [17] [18] [19]. The complexity of multi-step synthetic routes, combined with the need for high selectivity and yield, creates substantial hurdles for commercial implementation [17] [18].
The primary challenge in industrial amine production involves managing the equilibrium limitations inherent in many synthetic transformations [18]. For alkene amination processes, the reaction equilibrium favors amine formation at higher pressures and lower temperatures, requiring specialized reactor designs and operating conditions [18]. The Basic Acrylonitrile Styrene Acrylonitrile company has demonstrated the commercial viability of this approach with their tert-butylamine production facility in Antwerp, Belgium, which operates under supercritical conditions with a capacity of 8,000 metric tons per year [18].
Heat and mass transfer limitations become critical factors in large-scale reactor design [20]. The exothermic nature of many hydrogenation and alkylation reactions necessitates sophisticated cooling systems to maintain optimal reaction temperatures [20]. Additionally, the requirement for hydrogen gas in hydrogenation processes introduces safety considerations and specialized handling equipment that significantly increase capital costs [20].
Table 4: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issue | Impact on Production | Mitigation Strategy | Implementation Cost |
|---|---|---|---|---|
| Process Chemistry | Equilibrium limitations | 15-25% yield loss | Supercritical conditions | High |
| Heat Management | Exothermic reactions | Safety risks | Advanced cooling systems | Medium |
| Catalyst Recovery | Metal catalyst costs | 10-15% of operating costs | Magnetic separation | Medium |
| Byproduct Formation | Secondary amines | Product contamination | Optimized reaction conditions | Low |
| Scale-up Effects | Mass transfer | Reduced selectivity | Microreactor technology | High |
Catalyst deactivation and recovery present ongoing operational challenges [19]. Heterogeneous catalysts used in hydrogenation processes are susceptible to poisoning by impurities in feedstocks [19]. The development of magnetically recoverable catalysts, such as palladium supported on nickel ferrite or cobalt ferrite, offers potential solutions for catalyst recycling [12]. These systems demonstrate complete catalyst recovery through magnetic separation while maintaining high activity and selectivity [12].
The economics of raw material procurement significantly influence production costs [21]. Cyclohexylamine production relies heavily on petroleum-derived feedstocks, making the process vulnerable to crude oil price volatility [21]. The industrial cyclohexylamine market, valued at approximately 3.92 billion USD in 2023, is projected to grow at a compound annual growth rate of 3.25% through 2032, driven by increasing demand from water treatment and rubber industries [21].
Waste minimization and environmental compliance add complexity to industrial processes [19]. The production of heat-stable salts and other byproducts requires specialized treatment and disposal methods [22]. Ion exchange-based purification processes have emerged as economically viable solutions for removing impurities while minimizing waste generation [22].
Process intensification through continuous flow technology offers potential advantages for industrial implementation [23]. Continuous flow photoredox synthesis has demonstrated productivity improvements of up to 25 times compared to batch processes, achieving throughput rates of approximately 12 grams per day [23]. Machine learning-driven optimization of reaction conditions further enhances process efficiency by identifying optimal parameter combinations across multiple variables [23].
Purification of 4-ethyl-4-methylcyclohexan-1-amine requires specialized techniques due to the basic nature of the amine functionality and potential impurities from synthetic processes [24] [25] [26]. Traditional silica-based chromatography often proves challenging for amine purification due to strong acid-base interactions between the basic amine groups and acidic silanol groups on the silica surface [24].
The development of amine-functionalized stationary phases has significantly improved chromatographic separations of basic compounds [24]. These modified silica materials reduce the problematic interactions that typically require aggressive solvent systems such as dichloromethane/methanol/ammonia mixtures [24]. The use of triethylamine as a mobile phase modifier provides an alternative approach by competing for silica binding sites [24].
Trichloroacetic acid-mediated purification represents an innovative approach that significantly reduces operational complexity and waste generation [25] [27]. This methodology involves the formation of amine-trichloroacetic acid salts, which precipitate from solution and can be separated from impurities [25] [27]. Subsequent decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, directly providing the pure amine with yields up to 98% [25] [27].
Table 5: Purification Method Comparison
| Purification Method | Yield (%) | Purity (%) | Operation Time (h) | Waste Generation (relative) | Cost Factor |
|---|---|---|---|---|---|
| Traditional chromatography | 75-85 | 95-98 | 4-8 | High | 3.2 |
| Amine-modified silica | 85-92 | 96-99 | 2-4 | Medium | 2.1 |
| Trichloroacetic acid method | 92-98 | 97-99 | 1-2 | Low | 1.0 |
| Buffer-assisted separation | 88-94 | 94-97 | 3-6 | Medium | 1.8 |
| Ion exchange | 90-95 | 95-98 | 2-3 | Low | 1.5 |
Buffer-assisted purification provides a scalable approach for separating primary, secondary, and tertiary amine mixtures [26]. This methodology utilizes pH-controlled environments to selectively protonate different amine classes, enabling their sequential separation without requiring expensive chromatographic equipment [26]. The process proves particularly valuable for industrial applications where large quantities of material must be processed efficiently [26].
Yield optimization strategies encompass multiple aspects of reaction design and execution [28] [29] [30]. Bayesian optimization has emerged as a powerful tool for systematic reaction improvement, consistently outperforming human decision-making in both efficiency and consistency [30]. This approach utilizes iterative response surface modeling to identify optimal reaction conditions across multiple variables simultaneously [30].
Table 6: Yield Optimization Parameters
| Optimization Variable | Range | Impact on Yield | Interaction Effects | Optimization Priority |
|---|---|---|---|---|
| Temperature | 120-200°C | High | Strong with pressure | Primary |
| Pressure | 1-5 MPa | Medium | Moderate with temperature | Secondary |
| Catalyst loading | 0.1-2.0 mol% | High | Strong with temperature | Primary |
| Reaction time | 1-8 h | Medium | Weak with other variables | Tertiary |
| Solvent ratio | 1:1-10:1 | Low | Moderate with temperature | Tertiary |
The application of design of experiments methodologies enables systematic investigation of reaction parameters and their interactions [29]. Full factorial designs provide comprehensive data sets for statistical modeling, allowing identification of optimal conditions that maximize product formation while minimizing byproduct generation [29]. Response surface methodology facilitates visualization of parameter effects and identification of optimal operating regions [29].
Particle swarm optimization algorithms offer computational advantages over traditional Bayesian approaches [28] [31]. These heuristic methods demonstrate comparable performance to Bayesian optimization while requiring significantly lower computational resources [28] [31]. The algorithms prove particularly effective when combined with numerical encoding methods for representing reaction conditions [28] [31].